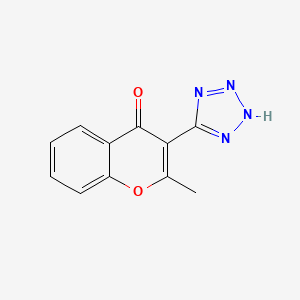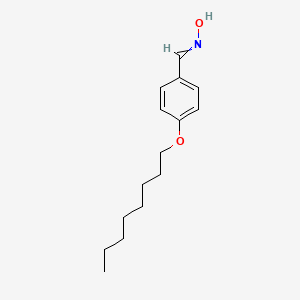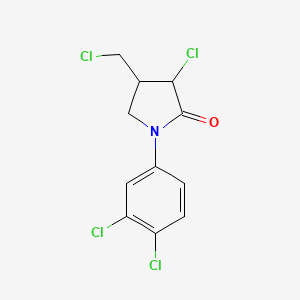![molecular formula C20H18 B14596484 2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene CAS No. 59252-60-7](/img/structure/B14596484.png)
2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene is a unique organic compound characterized by its bicyclic structure, which includes two phenyl groups attached at the 2 and 4 positions. This compound is of interest in various fields of chemistry due to its distinctive structural and reactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene typically involves multiple steps. One common method starts with the preparation of a precursor compound, which is then subjected to a series of reactions to form the desired bicyclic structure. For example, the compound can be synthesized in four steps from a simpler bicyclic precursor .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, into the bicyclic structure .
Applications De Recherche Scientifique
2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactivity of bicyclic systems.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism by which 2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene exerts its effects involves interactions with molecular targets and pathways. For instance, its reactivity can be attributed to the strain in its bicyclic structure, which makes it more susceptible to certain reactions. The phenyl groups also play a role in stabilizing intermediates during these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octa-2,6-diene: Lacks the phenyl groups, making it less reactive.
2,4-Diphenylbicyclo[2.2.2]octa-2,5-diene: Has a different bicyclic structure, leading to different reactivity and properties.
Uniqueness
2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene is unique due to its specific bicyclic structure with phenyl groups at the 2 and 4 positions. This configuration imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
59252-60-7 |
|---|---|
Formule moléculaire |
C20H18 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
2,4-diphenylbicyclo[3.2.1]octa-2,6-diene |
InChI |
InChI=1S/C20H18/c1-3-7-15(8-4-1)19-14-20(16-9-5-2-6-10-16)18-12-11-17(19)13-18/h1-12,14,17-19H,13H2 |
Clé InChI |
WUARONZVIPZTAF-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C(=CC2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
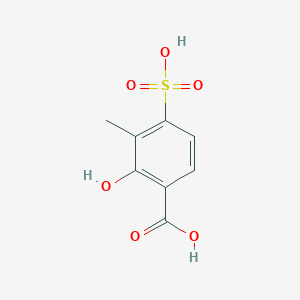
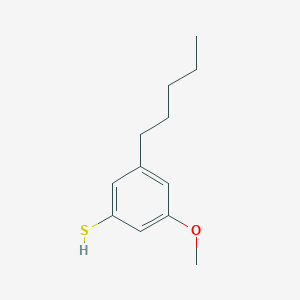
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
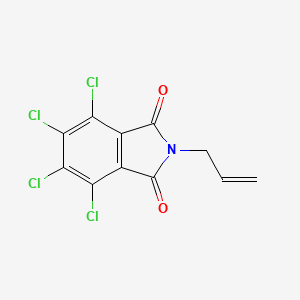
![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)
